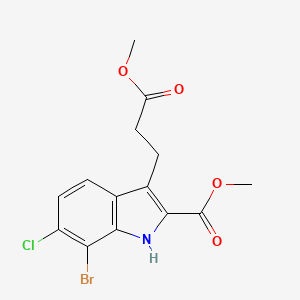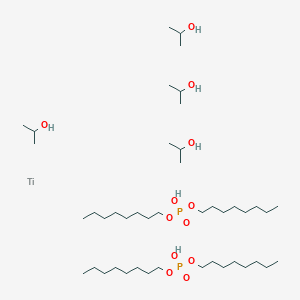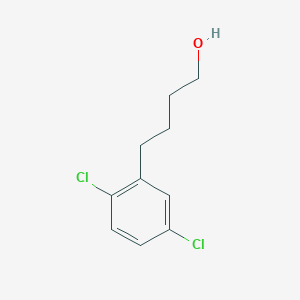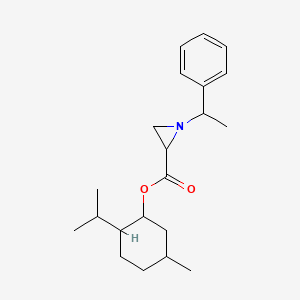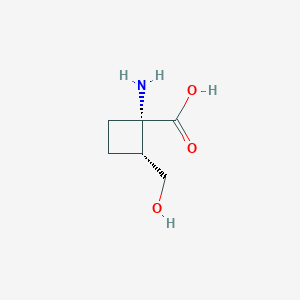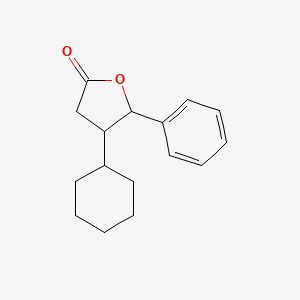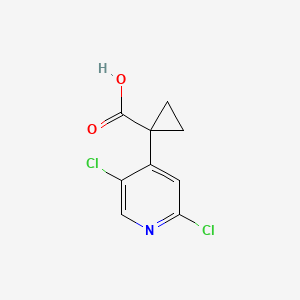
Biotin-PEG4-S-S-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG4-S-S-acid: is a cleavable reagent that efficiently introduces a biotin moiety to amine-containing biomolecules. The compound has a molecular formula of C26H46N4O9S3 and a molecular weight of 654.9 g/mol . The disulfide bond in this linker can be cleaved using reducing agents such as dithiothreitol (DTT), beta-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP) to remove the biotin label .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG4-S-S-acid involves the conjugation of biotin with a polyethylene glycol (PEG) spacer and a disulfide bond. The PEG spacer provides flexibility and water solubility, while the disulfide bond allows for cleavability under reducing conditions. The synthetic route typically involves the following steps:
- Activation of biotin with an appropriate coupling agent.
- Conjugation of the activated biotin with PEG4.
- Introduction of the disulfide bond to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of biotin.
- Efficient conjugation with PEG4 under controlled conditions.
- Purification and quality control to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: Biotin-PEG4-S-S-acid undergoes several types of reactions, including:
Reduction: The disulfide bond can be cleaved using reducing agents such as DTT, BME, and TCEP
Substitution: The biotin moiety can react with amine-containing biomolecules through nucleophilic substitution.
Common Reagents and Conditions:
Reducing Agents: DTT, BME, TCEP.
Reaction Conditions: Typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-9).
Major Products Formed:
Cleavage Products: Upon reduction, the disulfide bond is cleaved, resulting in the release of biotin and PEG4 fragments.
Aplicaciones Científicas De Investigación
Chemistry: Biotin-PEG4-S-S-acid is used as a biotinylation reagent to introduce biotin moieties into various molecules, facilitating their detection and purification .
Biology: In biological research, it is used to label proteins, peptides, and other biomolecules with biotin, enabling their study through techniques such as Western blotting, ELISA, and affinity purification .
Medicine: The compound is employed in the development of diagnostic assays and therapeutic agents, particularly in the context of targeted drug delivery and imaging .
Industry: this compound finds applications in the biotechnology and pharmaceutical industries for the production of biotinylated products and the development of bioconjugates .
Mecanismo De Acción
Biotin-PEG4-S-S-acid exerts its effects through the biotin-streptavidin interaction. The biotin moiety binds with high affinity to streptavidin or avidin, forming a stable complex. This interaction is utilized in various applications to immobilize, detect, or purify biotinylated molecules . The disulfide bond in the linker allows for controlled release of the biotin label under reducing conditions, providing flexibility in experimental design .
Comparación Con Compuestos Similares
Biotin-PEG4-acid: A similar biotinylation reagent without the cleavable disulfide bond.
Biotin-PEG4-NHS Ester: Another biotinylation reagent that reacts with primary amines through an NHS ester group.
Uniqueness: Biotin-PEG4-S-S-acid is unique due to its cleavable disulfide bond, which allows for the reversible biotinylation of biomolecules. This feature provides an advantage in applications where temporary labeling is desired .
Propiedades
Fórmula molecular |
C26H46N4O9S3 |
|---|---|
Peso molecular |
654.9 g/mol |
Nombre IUPAC |
3-[2-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C26H46N4O9S3/c31-22(4-2-1-3-21-25-20(19-40-21)29-26(35)30-25)27-7-10-37-12-14-39-16-15-38-13-11-36-9-5-23(32)28-8-18-42-41-17-6-24(33)34/h20-21,25H,1-19H2,(H,27,31)(H,28,32)(H,33,34)(H2,29,30,35) |
Clave InChI |
JHFNDTQMSDEJOG-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-carbamoyl-2-methylphenyl)-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B12281632.png)
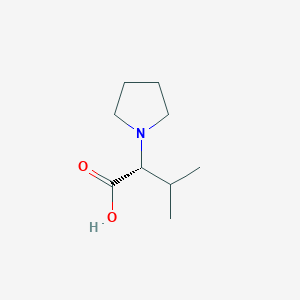
![4-Methylpyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B12281639.png)
